molecular formula C12H15BrO B1532343 [1-(4-Bromophenyl)cyclopentyl]methanol CAS No. 1346689-83-5

[1-(4-Bromophenyl)cyclopentyl]methanol

Cat. No. B1532343
CAS RN: 1346689-83-5
M. Wt: 255.15 g/mol
InChI Key: DHYFIHUDHWJOEK-UHFFFAOYSA-N
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Description

“[1-(4-Bromophenyl)cyclopentyl]methanol” is a chemical compound with the molecular formula C12H15BrO. It is also known as Cyclopentyl (4-bromophenyl)methanol . The compound has a molecular weight of 255.15 .


Molecular Structure Analysis

The molecular structure of “[1-(4-Bromophenyl)cyclopentyl]methanol” consists of a cyclopentyl ring attached to a bromophenyl group through a methanol linkage .


Physical And Chemical Properties Analysis

“[1-(4-Bromophenyl)cyclopentyl]methanol” has a boiling point of 140-148 °C (at 0.8 Torr pressure) and a predicted density of 1.406±0.06 g/cm3 . The compound’s pKa is predicted to be 14.25±0.20 .

Scientific Research Applications

Comprehensive Analysis of [1-(4-Bromophenyl)cyclopentyl]methanol Applications

[1-(4-Bromophenyl)cyclopentyl]methanol is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Synthesis of Cyclopentanol Derivatives: Cyclopentanol is an important chemical intermediate widely used in the chemical industry. [1-(4-Bromophenyl)cyclopentyl]methanol can undergo reactions such as addition-esterification with acetic acid followed by transesterification with methanol to produce cyclopentanol derivatives . These derivatives are crucial for various synthetic pathways and can lead to the development of new materials and chemicals.

Anticancer Agent Development: The structure of [1-(4-Bromophenyl)cyclopentyl]methanol allows for the creation of novel 1,2,4-triazole derivatives, which have shown promise as anticancer agents . These derivatives can be designed to target specific cancer cell lines, offering a pathway for the development of more selective and less toxic chemotherapy drugs.

Modulation of S1P1 Receptors: As a modulator of S1P1 receptors, [1-(4-Bromophenyl)cyclopentyl]methanol and its derivatives can influence various physiological processes including immune response and vascular stability . Research in this area could lead to new treatments for autoimmune diseases and other conditions related to S1P1 receptor activity.

Chemical Thermodynamics Research: The compound’s reactivity provides a model for studying chemical thermodynamics. By analyzing the reactions of [1-(4-Bromophenyl)cyclopentyl]methanol under different conditions, researchers can gain insights into reaction kinetics and thermodynamic principles .

Safety and Hazards

“[1-(4-Bromophenyl)cyclopentyl]methanol” is classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

[1-(4-bromophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFIHUDHWJOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromophenyl)-cyclopentanecarbaldehyde (225) (51.0 g, 201.47 mmol) in methanol (400 mL), was added NaBH4 (15.31 g, 402.94 mmol) portion-wise at 0° C.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-bromophenyl)cyclopentanecarboxylic acid (Enamine, 1 g, 3.72 mmol) in tetrahydrofuran (10 mL), at 0° C. was added slowly LiAlH4 1M/THF (7.43 mL, 7.43 mmol). The reaction mixture was stirred at room temperature for 1 h and quenched by water. The product was extracted with DCM and the organic layer was evaporated under reduced pressure. The product was purified on silica gel column chromatography using a cyclohexane to cyclohexane/EtOAc 70:30 as eluant. The appropriate fractions were combined and concentrated in vacuo to give the title product (1-(4-bromophenyl)cyclopentyl)methanol (832 mg, 3.26 mmol, 88% yield) as a colourless oil. 1H NMR: (DMSO-d6, 300 MHz) δ 7.40 (m, 2H), 7.25 (m, 2H), 4.65 (m, 1H), 3.38 (m, 2H), 1.95 (m, 2H), 1.65 (m, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.43 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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